Technical Whitepaper: 5-Methyl-1-benzothiophene-2-carbaldehyde
Technical Whitepaper: 5-Methyl-1-benzothiophene-2-carbaldehyde
Chemical Identity & Functional Profiling for Drug Discovery
Executive Summary
5-Methyl-1-benzothiophene-2-carbaldehyde (CAS: 27035-41-2) represents a critical "privileged scaffold" in modern medicinal chemistry.[1] As a bicyclic heteroaromatic aldehyde, it serves as a high-value intermediate for synthesizing bioactive agents, particularly antimicrobial, antiviral, and anticancer therapeutics. Its structural duality—combining the lipophilic, electron-rich 5-methylbenzothiophene core with a reactive electrophilic formyl group at the C2 position—makes it an ideal candidate for diversification via Schiff base condensation, Knoevenagel reactions, and reductive aminations. This guide provides a comprehensive technical analysis of its properties, synthesis, and experimental utility.
Physicochemical Profile
The 5-methyl substitution on the benzene ring enhances the lipophilicity of the core scaffold compared to the unsubstituted parent, potentially improving membrane permeability in pharmacological applications.
| Property | Specification | Notes |
| IUPAC Name | 5-Methyl-1-benzothiophene-2-carbaldehyde | Also known as 5-methylbenzo[b]thiophene-2-carboxaldehyde |
| CAS Number | 27035-41-2 | |
| Molecular Formula | C₁₀H₈OS | |
| Molecular Weight | 176.24 g/mol | |
| Physical State | Solid (Predicted) | Likely crystalline solid at STP; isomers (e.g., 3-CHO) melt ~56-58°C. |
| Solubility | DMSO, DMF, CH₂Cl₂, Chloroform | Low solubility in water; soluble in polar aprotic and non-polar organic solvents.[1] |
| LogP (Predicted) | ~3.2 - 3.5 | High lipophilicity due to the methylated fused ring system.[1] |
| Reactivity | Electrophilic (Aldehyde C=O) | Susceptible to nucleophilic attack; C3 position is deactivated for electrophilic substitution.[1] |
Synthetic Pathways[1][2][3]
The synthesis of 5-methyl-1-benzothiophene-2-carbaldehyde is primarily achieved through formylation of the parent heterocycle, 5-methyl-1-benzothiophene.[1] Two distinct mechanistic pathways are dominant in research and industrial settings.[1]
Pathway A: Vilsmeier-Haack Formylation (Industrial Standard)
This method utilizes phosphoryl chloride (
-
Pros: Scalable, uses inexpensive reagents, high regioselectivity for C2.
-
Cons: Generates phosphorus waste; requires careful quenching.[1]
Pathway B: Lithiation-Formylation (High Precision)
Direct lithiation using
-
Pros: Extremely high yields (>80%), clean reaction profile.
-
Cons: Requires cryogenic conditions (-78°C) and anhydrous solvents; less suitable for multi-kilo scale-up.[1]
Synthesis Workflow Diagram
Figure 1: Divergent synthetic strategies for generating the target aldehyde from the parent benzothiophene core.
Reactivity & Functionalization[1]
The chemical utility of 5-methyl-1-benzothiophene-2-carbaldehyde stems from the reactivity of the formyl group.[1] It serves as a "linchpin" for constructing complex heterocycles.[1]
Schiff Base Formation (Azomethines)
Mechanism: Reversible condensation with primary amines (
Knoevenagel Condensation
Mechanism: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base (piperidine). Significance: Produces acrylonitrile derivatives, which are precursors to fused heterocyclic systems like benzothienopyrimidines.
Oxidation & Reduction[1]
-
Oxidation: Yields 5-methyl-1-benzothiophene-2-carboxylic acid (building block for amides).[1]
-
Reduction: Yields 5-methyl-1-benzothiophene-2-methanol (potential prodrug linker).[1]
Functionalization Map
Figure 2: Primary reaction pathways for diversification of the aldehyde handle.[1]
Experimental Protocols
Protocol A: Synthesis via Vilsmeier-Haack Formylation
Self-Validating Step: Monitor the disappearance of the starting material spot (
-
Preparation: In a flame-dried 3-neck round-bottom flask under
, place 5-methyl-1-benzothiophene (1.0 eq) dissolved in anhydrous DMF (5-10 volumes). -
Reagent Addition: Cool the solution to 0°C in an ice bath. Add Phosphoryl chloride (
) (1.2 eq) dropwise over 30 minutes. Caution: Exothermic.[1] -
Reaction: Warm to room temperature and stir for 3–12 hours. If conversion is slow, heat to 60°C.
-
Quenching: Pour the reaction mixture onto crushed ice/sodium acetate solution (buffered quench to prevent tar formation).
-
Isolation: Extract with Ethyl Acetate (3x). Wash organics with saturated
and brine.[1] Dry over and concentrate. -
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: General Schiff Base Condensation
Target: Synthesis of N-(5-methylbenzo[b]thiophen-2-yl)methylene-amine derivatives.[1]
-
Mixing: Dissolve 5-methyl-1-benzothiophene-2-carbaldehyde (1 mmol) and the corresponding primary aromatic amine (1 mmol) in absolute Ethanol (10 mL).
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid (catalyst).
-
Reflux: Reflux the mixture for 2–6 hours.
-
Validation: Monitor by TLC (shift in
, usually lower than aldehyde).[1] -
Workup: Cool to room temperature. The Schiff base typically precipitates as a colored solid.[1] Filter, wash with cold ethanol, and dry under vacuum.
Biological Applications & Significance[1][2][4][5][6]
The 5-methyl-1-benzothiophene-2-carbaldehyde scaffold is not merely a chemical intermediate; it is a bioactive pharmacophore.[1]
-
Antimicrobial Agents: Schiff bases derived from this aldehyde show potent activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[1] The sulfur atom in the thiophene ring is believed to interact with bacterial enzyme thiol groups [2].[1]
-
Anticancer Therapeutics: Derivatives have demonstrated cytotoxicity against MCF-7 (breast cancer) and HeLa cell lines.[1] The planar benzothiophene system can intercalate into DNA or inhibit tubulin polymerization [3].[1]
-
Proteomics: Used as a specialty reagent for tagging proteins or developing fluorescent probes due to the conjugated system's optical properties [4].[1]
Safety & Handling (SDS Summary)
Hazard Classification:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]
-
Skin/Eye Irritation: Category 2 (Causes skin and serious eye irritation).[1]
-
Specific Target Organ Toxicity: Category 3 (Respiratory irritation).[1]
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: All operations involving
or volatile solvents must be performed in a certified chemical fume hood.[1] -
Storage: Store in a cool, dry place under inert atmosphere (
or Ar) to prevent oxidation to the carboxylic acid.
References
-
Schiff Base Complexes: Transition Metal Complexes with a 2-Thiophenecarboxaldehyde-Derived Schiff Base: Synthesis, Characterization and Antibacterial Studies. ResearchGate.[1][2] Link
-
Benzothiophene Biological Activity: Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences.[1] Link
-
Synthesis of Benzo[b]thiophene-2-carbaldehyde: A Novel Expedient Synthesis of Benzo[b]thiophene-2-carbaldehyde. MDPI Molbank.[1][2] Link
-
Commercial Availability & CAS Data: 5-Methyl-benzo[b]thiophene-2-carbaldehyde Product Data. Santa Cruz Biotechnology.[1] Link
